molecular formula C10H9N3O2S B1473100 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid CAS No. 2098015-79-1

1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid

Cat. No. B1473100
CAS RN: 2098015-79-1
M. Wt: 235.26 g/mol
InChI Key: RXWZPFUPNGSMNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, has been studied. It was found to have a monoclinic crystal structure with a P2 1 /c space group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of spirocyclic β-lactams proceeded via carbonylation of the acyclic diaminocarbenes leading to diaminoketenes, which underwent a retro-Wolff rearrangement to give (amido)(amino)carbenes followed by an intramolecular C–H insertion to afford the final products .

Scientific Research Applications

Cancer Research

Thiazolo[5,4-b]pyridine derivatives: have been identified as potential c-KIT inhibitors , which are crucial in the fight against gastrointestinal stromal tumors (GIST) . These compounds, including the azetidine-3-carboxylic acid variant, are being studied for their ability to overcome resistance to drugs like imatinib, offering new avenues for cancer treatment.

Pharmacology

In pharmacological studies, thiazolopyridine compounds have shown a broad spectrum of activities. They serve as phosphoinositide 3-kinase (PI3K) inhibitors , which are significant in the development of new therapeutic agents for diseases where PI3K is implicated, such as cancer and inflammation .

Biochemistry

These compounds are also valuable in biochemistry for their enzyme inhibitory properties . They have been used to study the inhibition of enzymes like PI3K , which plays a role in signaling pathways related to cell growth, proliferation, and survival .

Materials Science

In materials science, thiazolopyridine derivatives are explored for their potential use in creating novel organic frameworks . These frameworks could be useful in various applications, including chemical sensing and environmental monitoring .

Chemical Engineering

The synthesis of thiazolopyridine derivatives involves complex chemical engineering processes. These compounds are synthesized through multi-step reactions, showcasing the intricate work of chemical synthesis and the potential for creating new molecules with specific properties .

Environmental Science

Lastly, the environmental impact of these compounds is an area of ongoing research. Their potential antioxidant and antimicrobial properties could lead to applications in environmental remediation and the development of new methods for controlling microbial growth .

Mechanism of Action

While the specific mechanism of action for 1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid is not mentioned in the search results, similar thiazolo[5,4-b]pyridine derivatives have shown potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-9(15)6-4-13(5-6)10-12-7-2-1-3-11-8(7)16-10/h1-3,6H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWZPFUPNGSMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)N=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiazolo[5,4-b]pyridin-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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